molecular formula C22H22IN3OS2 B10944779 2-iodo-N-({5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}carbamothioyl)benzamide

2-iodo-N-({5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}carbamothioyl)benzamide

Cat. No.: B10944779
M. Wt: 535.5 g/mol
InChI Key: UNTGOHMKIIOUEP-UHFFFAOYSA-N
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Description

N-(2-IODOBENZOYL)-N’-[4-(4-ISOBUTYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]THIOUREA is a complex organic compound that belongs to the class of thioureas. This compound is characterized by the presence of an iodobenzoic acid moiety and a thiazole ring, which are linked through a thiourea bridge. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-IODOBENZOYL)-N’-[4-(4-ISOBUTYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]THIOUREA typically involves multiple steps:

    Preparation of 2-Iodobenzoic Acid: This can be achieved through the iodination of benzoic acid using iodine and an oxidizing agent such as nitric acid.

    Synthesis of 4-(4-ISOBUTYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YLAMINE: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Thiourea Bridge: The final step involves the reaction of 2-iodobenzoic acid with 4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-ylamine in the presence of a thiourea reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-IODOBENZOYL)-N’-[4-(4-ISOBUTYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodobenzoic acid moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-IODOBENZOYL)-N’-[4-(4-ISOBUTYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]THIOUREA has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study the interactions between proteins and small molecules, particularly in the context of enzyme inhibition.

Mechanism of Action

The mechanism of action of N-(2-IODOBENZOYL)-N’-[4-(4-ISOBUTYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-IODOBENZOYL)-N’-[4-(4-ISOBUTYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]UREA: Similar structure but lacks the thiourea bridge.

    N-(2-IODOBENZOYL)-N’-[4-(4-ISOBUTYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]THIOCARBAMATE: Contains a thiocarbamate group instead of thiourea.

Uniqueness

N-(2-IODOBENZOYL)-N’-[4-(4-ISOBUTYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]THIOUREA is unique due to the presence of both an iodobenzoic acid moiety and a thiazole ring linked through a thiourea bridge. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C22H22IN3OS2

Molecular Weight

535.5 g/mol

IUPAC Name

2-iodo-N-[[5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]carbamothioyl]benzamide

InChI

InChI=1S/C22H22IN3OS2/c1-13(2)12-15-8-10-16(11-9-15)19-14(3)29-22(24-19)26-21(28)25-20(27)17-6-4-5-7-18(17)23/h4-11,13H,12H2,1-3H3,(H2,24,25,26,27,28)

InChI Key

UNTGOHMKIIOUEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=S)NC(=O)C2=CC=CC=C2I)C3=CC=C(C=C3)CC(C)C

Origin of Product

United States

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